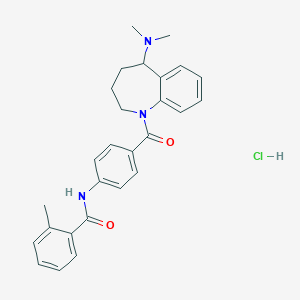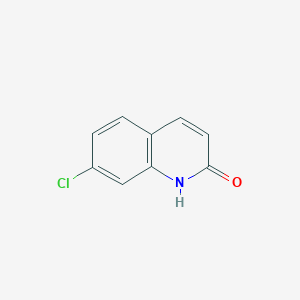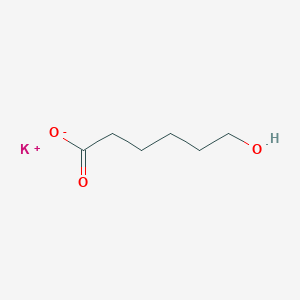
6-Hidroxihexanoato de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11KO3. It is the potassium salt of 6-hydroxyhexanoic acid, which is an ω-hydroxy fatty acid.
Aplicaciones Científicas De Investigación
Potassium 6-hydroxyhexanoate has several scientific research applications:
Mecanismo De Acción
Target of Action
Potassium 6-hydroxyhexanoate is a chemical compound with the molecular formula C6H11KO3 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Potassium 6-hydroxyhexanoate might be involved in the synthesis of polyhydroxyalkanoates (PHAs), a type of microbial polyester produced by fermentation of carbon substrates . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 6-hydroxyhexanoate can be synthesized through a multi-enzyme cascade reaction. One such method involves the use of whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. This process does not require the supply of external NADPH or NADP+. The product inhibition caused by ε-caprolactone is overcome by using lipase CAL-B for in situ conversion into 6-hydroxyhexanoic acid .
Industrial Production Methods: In an industrial setting, the production of 6-hydroxyhexanoic acid, which can be converted to its potassium salt, can be achieved using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor. This method involves a four-step enzymatic cascade without the accumulation of intermediates. The process is optimized by adjusting the cyclohexane feed rate and implementing an in situ product removal strategy .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 6-hydroxyhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to 6-oxohexanoic acid using 6-hydroxyhexanoate dehydrogenase.
Reduction: Hydrogenolysis can convert 6-hydroxyhexanoic acid to 1,6-hexanediol.
Substitution: The compound can undergo direct condensation polymerization to produce co-polymers with lactic acid.
Major Products Formed:
Oxidation: 6-oxohexanoic acid
Reduction: 1,6-hexanediol
Substitution: Co-polymers with lactic acid
Comparación Con Compuestos Similares
- 6-hydroxyhexanoic acid
- 1,6-hexanediol
- Adipic acid
- ε-caprolactone
Comparison: Potassium 6-hydroxyhexanoate is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. Compared to 6-hydroxyhexanoic acid, it is more stable and easier to handle in industrial processes. Its ability to undergo multi-enzyme cascade reactions efficiently sets it apart from other similar compounds .
Propiedades
Número CAS |
21810-34-4 |
|---|---|
Fórmula molecular |
C6H12KO3 |
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
potassium;6-hydroxyhexanoate |
InChI |
InChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9); |
Clave InChI |
OTMXFWQLSAXUGE-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)[O-])CCO.[K+] |
SMILES isomérico |
C(CCC(=O)[O-])CCO.[K+] |
SMILES canónico |
C(CCC(=O)O)CCO.[K] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


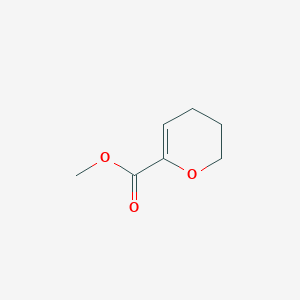
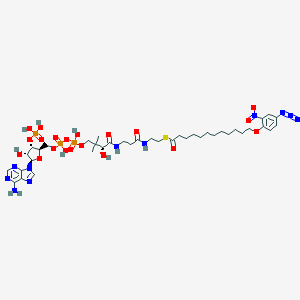
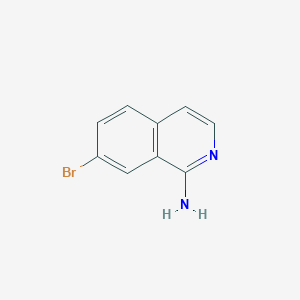
![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)
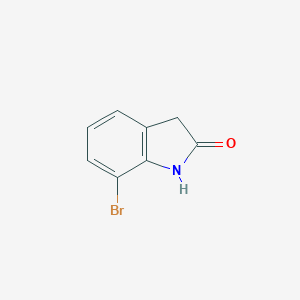
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
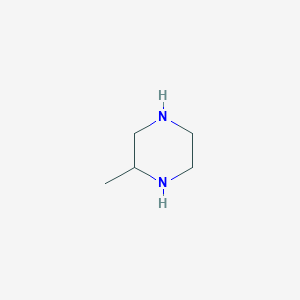
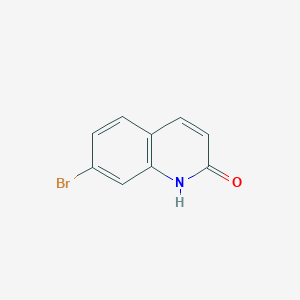
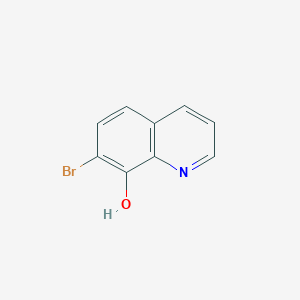
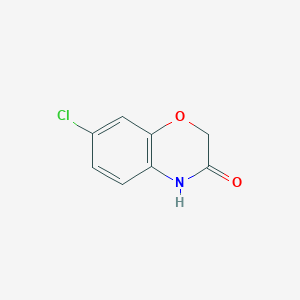
![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)
